molecular formula C13H11ClO B8689518 2-Chloroethyl-2-naphthylketone CAS No. 22422-70-4

2-Chloroethyl-2-naphthylketone

Cat. No. B8689518
CAS RN: 22422-70-4
M. Wt: 218.68 g/mol
InChI Key: BOPNREWBDVBOKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08937091B2

Procedure details

2-chloroethylpropionyl chloride (2.78 g), naphthalene (2.56 g), and aluminium chloride (3.2 g) were reacted in nitrobenzene (9 mL) at 0° C., followed by treatment with hydrochloric acid to obtain the title compound (1.5 g).
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
2.56 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClCC[CH2:4][CH2:5][C:6](Cl)=[O:7].[CH:9]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:12]=[CH:11][CH:10]=1.[Cl-:19].[Al+3].[Cl-].[Cl-].Cl>[N+](C1C=CC=CC=1)([O-])=O>[Cl:19][CH2:4][CH2:5][C:6]([C:15]1[CH:16]=[CH:17][C:18]2[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:14]=1)=[O:7] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
2.78 g
Type
reactant
Smiles
ClCCCCC(=O)Cl
Name
Quantity
2.56 g
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12
Name
Quantity
3.2 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
9 mL
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCC(=O)C1=CC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 38.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.